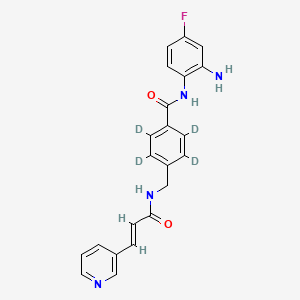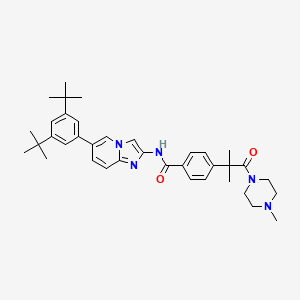
Tucidinostat-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tucidinostat-d4, also known as Chidamide-d4, is an isotope-labeled compound of Tucidinostat. Tucidinostat is a novel histone deacetylase (HDAC) inhibitor that belongs to the benzamide class. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10. This compound has shown significant potential in cancer treatment due to its ability to modulate gene expression by altering chromatin structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tucidinostat-d4 involves the incorporation of deuterium atoms into the Tucidinostat molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. the general approach involves the selective deuteration of specific positions in the Tucidinostat molecule to produce the deuterium-labeled analog.
Industrial Production Methods
Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps for deuterium incorporation. The process typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The production methods are optimized to meet regulatory standards for pharmaceutical compounds.
Análisis De Reacciones Químicas
Types of Reactions
Tucidinostat-d4, like its non-deuterated form, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in various functionalized derivatives of this compound .
Aplicaciones Científicas De Investigación
Tucidinostat-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of HDAC inhibition and to develop new HDAC inhibitors.
Biology: Employed in research to understand the role of HDACs in gene expression and chromatin remodeling.
Medicine: Investigated for its potential in treating various cancers, including peripheral T-cell lymphoma, advanced breast cancer, and adult T-cell leukemia-lymphoma
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Tucidinostat-d4 exerts its effects by inhibiting histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels of histone H3, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include HDAC1, HDAC2, HDAC3, and HDAC10. The pathways involved in its mechanism of action include the modulation of gene expression, induction of apoptosis, and alteration of the tumor microenvironment .
Comparación Con Compuestos Similares
Similar Compounds
Entinostat: Another benzamide class HDAC inhibitor with similar selectivity for Class I HDACs.
Vorinostat: A hydroxamic acid-based HDAC inhibitor with broader HDAC selectivity.
Romidepsin: A cyclic peptide HDAC inhibitor with selectivity for Class I HDACs.
Uniqueness of Tucidinostat-d4
This compound is unique due to its selective inhibition of both Class I and Class IIb HDACs, which allows for a more targeted approach in cancer therapy. Additionally, the incorporation of deuterium atoms enhances its stability and metabolic profile, making it a valuable tool in pharmacokinetic studies .
Propiedades
Fórmula molecular |
C22H19FN4O2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-(2-amino-4-fluorophenyl)-2,3,5,6-tetradeuterio-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D |
Clave InChI |
SZMJVTADHFNAIS-NFKQYAPMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CNC(=O)/C=C/C2=CN=CC=C2)[2H])[2H])C(=O)NC3=C(C=C(C=C3)F)N)[2H] |
SMILES canónico |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)




![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)



![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
